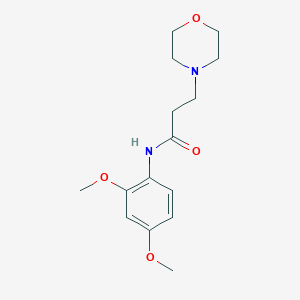
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as NPC-15437, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPC-15437 belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood. However, it has been found to modulate the activity of certain enzymes and receptors in the brain, such as acetylcholinesterase and NMDA receptors. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to reduce inflammation and oxidative stress in various tissues, including the brain and liver. Additionally, 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to have low toxicity and is well-tolerated by animals. However, one limitation of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the development of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine and to determine its efficacy in human clinical trials. Additionally, research on the anti-inflammatory and anti-tumor properties of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine may lead to the development of novel treatments for various inflammatory and cancerous conditions.
Synthesemethoden
The synthesis of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction between 1-naphthylmethylamine and pyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to exhibit a range of potential therapeutic applications. It has been studied extensively for its neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Eigenschaften
Produktname |
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molekularformel |
C21H26N2O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H26N2O/c24-21(23-13-3-4-14-23)19-10-6-12-22(16-19)15-18-9-5-8-17-7-1-2-11-20(17)18/h1-2,5,7-9,11,19H,3-4,6,10,12-16H2 |
InChI-Schlüssel |
NDBPMLBDIHPRNW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)


![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)

![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)
![1-[(3-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B249006.png)

![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249009.png)